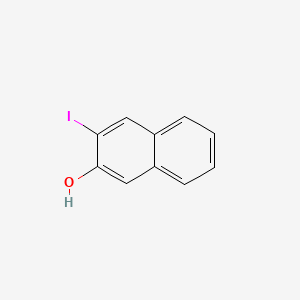
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, also known as BCQTFMQ, is a synthetic organic compound that has been studied for its potential medicinal applications. It is a member of the quinoline family and is composed of a bromine, chlorine, and trifluoromethoxy group attached to a quinoline core. BCQTFMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Pharmaceutical Research
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline: is a valuable intermediate in pharmaceutical research. Its unique structure allows for the synthesis of various quinoline derivatives, which are crucial in the development of new therapeutic agents. The trifluoromethoxy group, in particular, is known for increasing the metabolic stability of pharmaceuticals .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in constructing complex molecules with potential biological activity. Its reactivity due to the presence of halogens (bromine and chlorine) makes it a versatile precursor for cross-coupling reactions .
Material Science
In material science, 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can be used to develop novel organic compounds with specific optical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Agrochemical Development
The compound’s structural framework is beneficial in the design of new agrochemicals. Its halogenated quinoline core is often explored for the development of pesticides and herbicides with improved efficacy and reduced environmental impact .
Fluorinated Compound Research
Fluorinated compounds have unique properties that make them desirable in various fields, including aerospace and automotive industries. The trifluoromethoxy group in 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is particularly interesting for researchers looking to exploit these properties .
Catalysis
This compound can act as a ligand in catalytic systems due to its ability to coordinate with metals. This application is crucial in developing new catalytic processes that are more efficient and environmentally friendly .
Biochemical Studies
Researchers utilize 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline in biochemical studies to investigate the biological activity of quinoline derivatives. It can be used to synthesize compounds that interact with various biological targets, aiding in the understanding of disease mechanisms .
Environmental Science
In environmental science, the study of halogenated and fluorinated quinolines like 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline helps in assessing the impact of such compounds on ecosystems. It aids in the development of strategies for pollution control and remediation .
Each of these applications demonstrates the versatility and importance of 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline in scientific research. Its role as an intermediate in various chemical reactions makes it a compound of significant interest across multiple disciplines. The information provided is based on the compound’s known properties and potential uses in scientific research as of my last update in 2021, supplemented by recent search results .
特性
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKHWXZGWJQUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671186 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204811-48-2 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)




![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)


![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)

